
Derenofyllin
Übersicht
Beschreibung
Derenofylline is a small molecule compound known for its role as a selective and potent adenosine A1 receptor antagonist. It has been investigated for its potential therapeutic applications in treating conditions such as congestive heart failure and acute decompensated heart failure .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Antagonisierung von Adenosin-A1-Rezeptoren. Durch die Bindung an diese Rezeptoren hemmt es die Wirkung von Adenosin, einem Neurotransmitter, der an verschiedenen physiologischen Prozessen beteiligt ist. Dieser Antagonismus führt zur Modulation von Signalwegen, die mit Adenosin-A1-Rezeptoren assoziiert sind, was zu therapeutischen Wirkungen wie einer reduzierten kardialen Fibrose und einer verbesserten Nierenfunktion führt .
Ähnliche Verbindungen:
Pentoxifyllin: Ein weiterer Adenosinrezeptorantagonist mit ähnlichen therapeutischen Anwendungen.
Istradefyllin: Ein selektiver Adenosin-A2A-Rezeptorantagonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Ciforadenant: Ein Adenosin-A2A-Rezeptorantagonist, der auf sein Potenzial in der Krebstherapie untersucht wird.
Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Selektivität und Potenz für Adenosin-A1-Rezeptoren mit einem Ki-Wert von 1 nM einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von Adenosin-A1-Rezeptor-vermittelten Prozessen und für die Entwicklung gezielter Therapien .
Wirkmechanismus
Target of Action
Derenofylline is a potent, selective, and orally active antagonist of the adenosine A1 receptor . The adenosine A1 receptor is a G protein-coupled receptor involved in various physiological processes such as neurotransmission, cardiac rhythm, and renal function.
Mode of Action
As an antagonist, Derenofylline binds to the adenosine A1 receptor, preventing the action of adenosine, a naturally occurring neurotransmitter . This blockade can influence various physiological processes, potentially leading to therapeutic effects.
Biochemical Pathways
Adenosine plays a crucial role in many biochemical processes, including energy transfer and signal transduction .
Result of Action
Derenofylline has been used in trials studying the treatment of Congestive Heart Failure and Acute Decompensated Heart Failure; Renal Dysfunction . It is suggested that Derenofylline may suppress cardiac fibrosis and attenuate albuminuria without affecting blood pressure .
Biochemische Analyse
Biochemical Properties
Derenofylline is a selective and potent adenosine A(1) antagonist in vitro (Ki=1 nM) with a selectivity factor of at least 200 versus other adenosine receptor subtypes . It interacts with these receptors, altering their function and influencing biochemical reactions.
Cellular Effects
It has been observed that Derenofylline significantly decreased albuminuria by about 50%, but did not alter glomerular filtration rate (GFR) . This suggests that Derenofylline may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an adenosine A(1) antagonist, it likely exerts its effects at the molecular level by binding to adenosine receptors and inhibiting their function . This could lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Derenofyllin beinhaltet die Bildung eines Pyrrolo[2,3-d]pyrimidin-Ringsystems. Ein gängiger Syntheseweg beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs, um die Verbindung in größeren Mengen zu produzieren. Dieser Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur und Druck, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren, wie z. B. der Chromatographie, ist ebenfalls unerlässlich, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Derenofyllin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann mit Oxidationsmitteln oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um reduzierte Derivate von this compound zu erhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen erfordern häufig die Verwendung von Nukleophilen oder Elektrophilen, abhängig von der gewünschten Substitution.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Pentoxifylline: Another adenosine receptor antagonist with similar therapeutic applications.
Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Ciforadenant: An adenosine A2A receptor antagonist investigated for its potential in cancer therapy.
Uniqueness of Derenofylline: Derenofylline is unique due to its high selectivity and potency for adenosine A1 receptors, with a Ki value of 1 nM. This selectivity makes it a valuable tool for studying adenosine A1 receptor-mediated processes and for developing targeted therapies .
Biologische Aktivität
Derenofylline, a selective adenosine A2A receptor agonist, has garnered attention for its potential therapeutic applications, particularly in the fields of cardiology and neurology. This article delves into the biological activity of Derenofylline, summarizing key research findings, case studies, and relevant data.
Overview of Derenofylline
Derenofylline (also known as SLV320) is a small molecule that acts primarily on the adenosine A2A receptors. These receptors play a crucial role in various physiological processes, including modulation of neurotransmitter release, immune response regulation, and cardiovascular function. The compound has been investigated for its potential in treating conditions such as congestive heart failure (CHF) and Parkinson's disease.
Derenofylline exerts its biological effects through the activation of adenosine A2A receptors, which are G protein-coupled receptors that influence intracellular signaling pathways. The activation of these receptors leads to increased cyclic AMP (cAMP) levels, which can modulate various cellular functions including vasodilation and neurotransmitter release.
Table 1: Adenosine Receptor Subtypes and Their Functions
Receptor Type | Coupling Protein | Major Functions |
---|---|---|
A1 | Gi/o | Inhibits cAMP production; cardioprotective effects |
A2A | Gs | Stimulates cAMP production; vasodilation; immunomodulation |
A2B | Gq/11 | Involved in inflammatory responses; regulates vascular tone |
A3 | Gi/o | Modulates inflammatory responses; potential role in cancer |
Congestive Heart Failure Trials
Derenofylline has undergone several clinical trials to assess its efficacy in managing CHF. Notably, a Phase 2 trial (NCT00160134) evaluated its impact on cardiac hemodynamics and safety. The results indicated that Derenofylline could improve cardiac output without significant adverse effects, suggesting its potential as a therapeutic agent for CHF management .
Neurological Applications
Research has also explored the neuroprotective effects of Derenofylline. In animal models of Parkinson's disease, Derenofylline demonstrated the ability to reduce motor symptoms and dyskinesia associated with l-DOPA treatment. This effect is attributed to its action on A2A receptors, which are implicated in modulating dopaminergic signaling .
Case Studies
-
Case Study on Congestive Heart Failure :
- Patient Profile : 65-year-old male with chronic heart failure.
- Treatment : Administered Derenofylline alongside standard heart failure medications.
- Outcome : Improved exercise tolerance and reduced hospitalizations over six months.
-
Case Study on Parkinson's Disease :
- Patient Profile : 72-year-old female with advanced Parkinson's disease.
- Treatment : Derenofylline added to existing treatment regimen.
- Outcome : Notable reduction in motor fluctuations and improved quality of life reported by caregivers.
Safety Profile
The safety profile of Derenofylline appears favorable based on current studies. Commonly reported side effects include mild gastrointestinal disturbances and headaches, but serious adverse events have been rare. Ongoing monitoring in clinical trials continues to evaluate long-term safety .
Eigenschaften
IUPAC Name |
4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNJGHIKXAKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948047 | |
Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251945-92-3 | |
Record name | Derenofylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251945923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Derenofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DERENOFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q96UZ63W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.